

# Structure Elucidation of N-(6-Formylpyridin-2-yl)acetamide: A Technical Guide

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## Compound of Interest

Compound Name: **N-(6-Formylpyridin-2-yl)acetamide**

Cat. No.: **B175368**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the novel compound **N-(6-Formylpyridin-2-yl)acetamide**. Due to the absence of published experimental data for this specific molecule, this guide presents a robust, hypothetical framework based on established synthetic routes and predictive spectroscopic analysis, drawing parallels with closely related, characterized compounds.

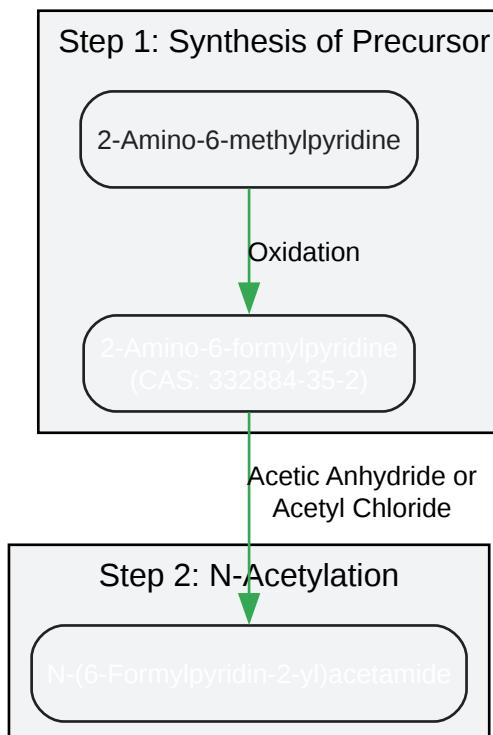
## Introduction

**N-(6-Formylpyridin-2-yl)acetamide** is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the acetamide and formyl-pyridine scaffolds in biologically active molecules. Accurate structure determination is the cornerstone of understanding its chemical properties and potential therapeutic applications. This document outlines the logical workflow for its synthesis and the multi-faceted spectroscopic approach required for its unambiguous structure elucidation.

## Proposed Synthetic Pathway

The synthesis of **N-(6-Formylpyridin-2-yl)acetamide** can be logically achieved through a two-step process, commencing with the synthesis of the key intermediate, 2-amino-6-formylpyridine, followed by N-acetylation.

## Proposed Synthesis of N-(6-Formylpyridin-2-yl)acetamide

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Caption: Proposed two-step synthesis of the target compound.

## Experimental Protocol: N-Acetylation of 2-Amino-6-formylpyridine

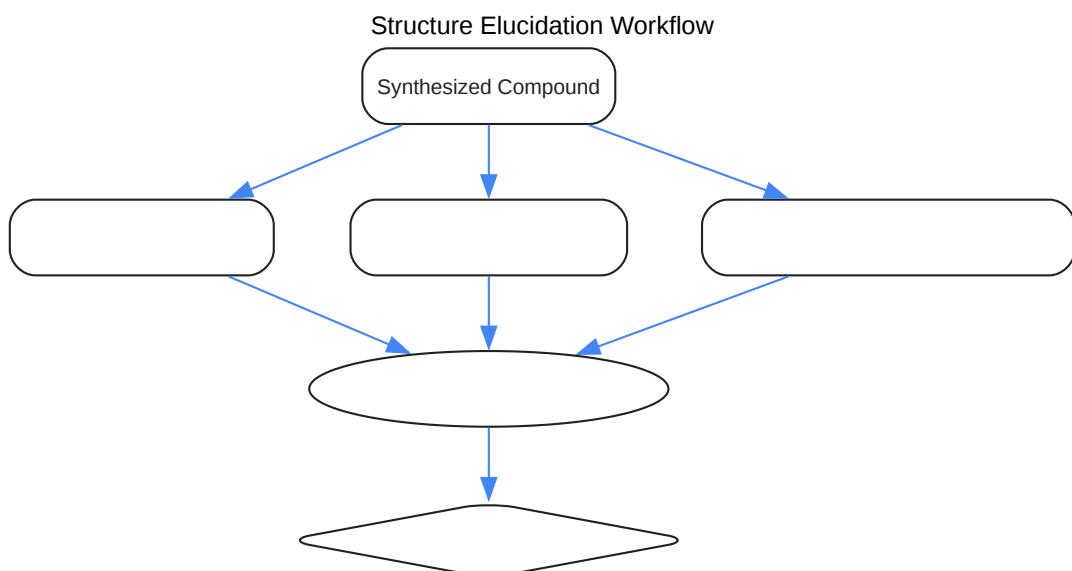
This protocol describes a general method for the N-acetylation of an aminopyridine derivative.

- **Dissolution:** Dissolve 2-amino-6-formylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Base Addition:** Add a non-nucleophilic base, for example, triethylamine (1.2 eq) or pyridine, to the solution.

- Acylation: Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise while stirring.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

## Structure Elucidation Workflow

The definitive identification of **N-(6-Formylpyridin-2-yl)acetamide** requires a combination of spectroscopic techniques to probe its molecular structure.



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Caption: Logical workflow for spectroscopic structure elucidation.

## Spectroscopic Data Analysis (Predicted and Analog-Based)

The following tables summarize the expected spectroscopic data for **N-(6-Formylpyridin-2-yl)acetamide**. These values are based on predictions and data from analogous compounds.

### Mass Spectrometry

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern.

Parameter	Expected Value	Notes
Molecular Formula	C8H8N2O2	
Molecular Weight	164.16 g/mol	
(M+H)+	m/z 165.06	Expected in ESI+ mode.
Key Fragments	m/z 122, 94, 43	Corresponding to loss of acetyl group, loss of formyl and acetyl, and acetyl cation.

### Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm-1)	Vibration Mode
N-H (Amide)	3300 - 3100	Stretching
C-H (Aromatic)	3100 - 3000	Stretching
C=O (Aldehyde)	1710 - 1690	Stretching
C=O (Amide I)	1680 - 1650	Stretching
N-H (Amide II)	1550 - 1510	Bending
C=N, C=C (Pyridine)	1600 - 1450	Ring Stretching

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

### 1H NMR (Predicted, 400 MHz, CDCl3)

Proton	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Aldehyde (-CHO)	9.9 - 10.1	Singlet (s)	-	1H
Pyridine H-3	7.8 - 8.0	Doublet (d)	~8.0	1H
Pyridine H-4	7.6 - 7.8	Triplet (t)	~8.0	1H
Pyridine H-5	8.1 - 8.3	Doublet (d)	~8.0	1H
Amide (-NH)	8.5 - 9.5	Singlet (s)	-	1H
Acetyl (-CH3)	2.1 - 2.3	Singlet (s)	-	3H

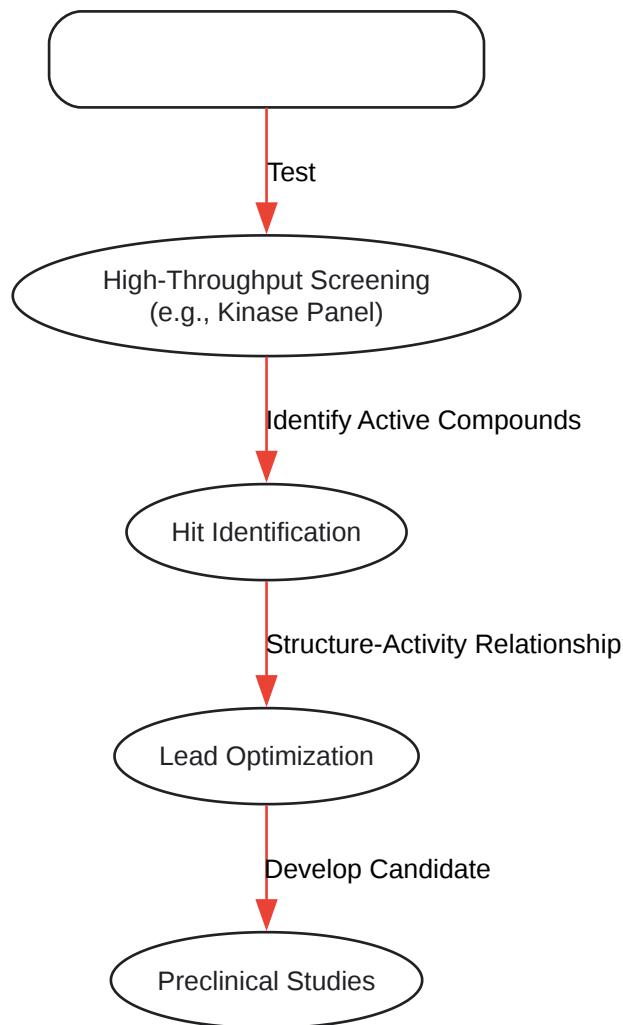
### 13C NMR (Predicted, 100 MHz, CDCl3)

Carbon	Expected Chemical Shift ( $\delta$ , ppm)
Aldehyde (-CHO)	190 - 194
Amide (-C=O)	168 - 170
Pyridine C-2	150 - 153
Pyridine C-6	152 - 155
Pyridine C-4	138 - 140
Pyridine C-3	120 - 122
Pyridine C-5	118 - 120
Acetyl (-CH <sub>3</sub> )	23 - 25

## Signaling Pathways and Logical Relationships

While the specific biological activity of **N-(6-Formylpyridin-2-yl)acetamide** is yet to be determined, compounds with similar structural motifs have been implicated in various signaling pathways. For instance, substituted pyridines are known to interact with kinases and other enzymes. The elucidation of its biological function would follow a standard drug discovery workflow.

## Hypothetical Biological Screening Workflow

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